ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the ethoxyphenyl group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Acetylation and esterification: The acetylation of the indole nitrogen and subsequent esterification with ethyl chloroformate yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using microwave-assisted synthesis or flow chemistry techniques.
Chemical Reactions Analysis
Ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic ring of the indole core.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and the functional groups present in the compound.
Scientific Research Applications
Ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its indole core structure.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
IUPAC Name |
ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-15-11-9-14(10-12-15)13-18(24)23-19-16-7-5-6-8-17(16)22-20(19)21(25)27-4-2/h5-12,22H,3-4,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHKEHWEKYYOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(NC3=CC=CC=C32)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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